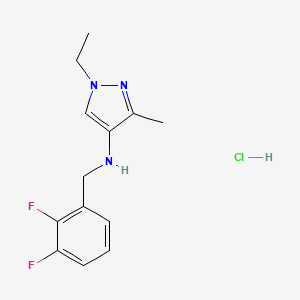![molecular formula C15H16F2N4 B12229436 5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B12229436.png)
5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a piperazine ring attached to a pyrimidine core. The presence of fluorine atoms in its structure often imparts distinct chemical and biological properties, making it a valuable subject for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and piperazine ring are believed to play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects. For example, it may inhibit urease enzymes, preventing the hydrolysis of urea and thereby exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole: This compound shares structural similarities with 5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine and exhibits similar biological activities.
4-(2-Fluorophenyl)piperazine Derivatives: These compounds also contain the fluorinated phenyl group and piperazine ring, making them structurally related and potentially similar in their biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C15H16F2N4 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
5-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidine |
InChI |
InChI=1S/C15H16F2N4/c1-11-14(17)15(19-10-18-11)21-8-6-20(7-9-21)13-5-3-2-4-12(13)16/h2-5,10H,6-9H2,1H3 |
InChI Key |
KTSKXBNFQDKHLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C3=CC=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(cyclopentyloxy)methyl]-1-methyl-1H-1,2,4-triazole](/img/structure/B12229361.png)

![1-{2'-Methyl-[5,5'-bipyrimidin]-2-yl}piperidin-4-ol](/img/structure/B12229373.png)

![N-[(1-ethylpyrazol-4-yl)methyl]-3-methyl-1-propylpyrazol-4-amine;hydrochloride](/img/structure/B12229376.png)
![1-[(1,3-Thiazol-5-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B12229377.png)
![4-(fluoromethyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12229378.png)
![2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine](/img/structure/B12229380.png)
![5-Fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine](/img/structure/B12229381.png)
![3-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile](/img/structure/B12229386.png)
![1-isopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B12229392.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12229399.png)
![1-ethyl-5-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12229408.png)
![N-methyl-N-{1-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B12229422.png)
